molecular formula C23H24N2O3 B14984784 N-(4-methoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(4-methoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B14984784
M. Wt: 376.4 g/mol
InChI Key: HRUXADAEDRTTRC-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a methoxyphenyl group, a propan-2-yloxy group, and a pyridin-2-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxybenzyl chloride and 4-(propan-2-yloxy)benzoic acid. These intermediates are then subjected to nucleophilic substitution and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE shares structural similarities with other benzamide derivatives, such as:
    • N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)BENZAMIDE
    • N-(PYRIDIN-2-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE

Uniqueness

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O3/c1-17(2)28-21-13-9-19(10-14-21)23(26)25(22-6-4-5-15-24-22)16-18-7-11-20(27-3)12-8-18/h4-15,17H,16H2,1-3H3

InChI Key

HRUXADAEDRTTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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